Cytidine-2',3'-cyclic Monophosphate Triethylamine Salt
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Overview
Description
Cytidine-2’,3’-cyclic Monophosphate Triethylamine Salt: is a cyclic nucleotide derivative of cytidine. It is a key compound in the enzymatic synthesis of short oligoribonucleotides and is used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Cytidine-2’,3’-cyclic Monophosphate Triethylamine Salt involves the cyclization of cytidine monophosphate. The reaction typically requires specific conditions such as the presence of a base and controlled temperature to ensure the formation of the cyclic structure.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis under cGMP (current Good Manufacturing Practice) conditions. This ensures high purity and consistency of the product, which is crucial for its applications in scientific research.
Chemical Reactions Analysis
Types of Reactions: : Cytidine-2’,3’-cyclic Monophosphate Triethylamine Salt undergoes various chemical reactions, including hydrolysis and phosphorylation.
Common Reagents and Conditions: : The hydrolysis of this compound is typically catalyzed by ribonuclease A, which cleaves the cyclic phosphate to form 3’-CMP (cytidine monophosphate) .
Major Products: : The major product formed from the hydrolysis of Cytidine-2’,3’-cyclic Monophosphate Triethylamine Salt is 3’-CMP .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a model substrate for studying the kinetics of ribonuclease-catalyzed reactions .
Biology: : In biological research, it is used to study the mechanisms of RNA processing and degradation .
Medicine: : It has potential therapeutic applications, particularly in the development of ribonuclease-based therapies .
Mechanism of Action
The mechanism of action of Cytidine-2’,3’-cyclic Monophosphate Triethylamine Salt involves its hydrolysis by ribonuclease A. The enzyme catalyzes the cleavage of the cyclic phosphate bond, resulting in the formation of 3’-CMP. This reaction is crucial for understanding the kinetics and specificity of ribonuclease enzymes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include Cytidine-3’,5’-cyclic Monophosphate and Adenosine-2’,3’-cyclic Monophosphate .
Uniqueness: : Cytidine-2’,3’-cyclic Monophosphate Triethylamine Salt is unique due to its specific cyclic structure, which makes it an ideal substrate for studying ribonuclease activity. Its stability and reactivity under specific conditions also make it valuable for various scientific applications .
Properties
CAS No. |
23316-51-0 |
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Molecular Formula |
C₉H₁₂N₃O₇P·(C₆H₁₅N) |
Molecular Weight |
305.1810119 |
Synonyms |
Cytidine Cyclic 2’,3’-(Hydrogen Phosphate) Triethylamine Salt; Cyclic(2’,3’)-CMP Triethylamine Salt; Cytidine 2’,3’-Cyclic Phosphate Triethylamine Salt; Triethylamine Cytidine-2’,3’-cyclophosphate |
Origin of Product |
United States |
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